N-(4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

Description

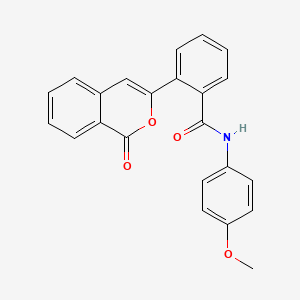

N-(4-Methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a benzamide derivative featuring two critical structural motifs:

- A 4-methoxyphenyl group attached to the amide nitrogen.

- A 1-oxo-1H-isochromen-3-yl group at the 2-position of the benzoyl ring.

The isochromenone moiety (1-oxoisochromene) is a fused bicyclic system with a ketone oxygen at position 1, distinguishing it from coumarin (2-oxochromene). The 4-methoxy group enhances lipophilicity and may influence binding affinity in target proteins .

Properties

Molecular Formula |

C23H17NO4 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-(1-oxoisochromen-3-yl)benzamide |

InChI |

InChI=1S/C23H17NO4/c1-27-17-12-10-16(11-13-17)24-22(25)20-9-5-4-8-19(20)21-14-15-6-2-3-7-18(15)23(26)28-21/h2-14H,1H3,(H,24,25) |

InChI Key |

BGMFMPJLDLIWAY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3 |

Origin of Product |

United States |

Biological Activity

N-(4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its efficacy in various biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

Structural Representation

The compound features a methoxy group attached to a phenyl ring, an isoquinoline moiety, and a benzamide structure, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory compound, and inhibitor of key enzymes involved in disease processes.

Anti-Cancer Activity

Research indicates that this compound exhibits potent anti-cancer properties. In vitro studies demonstrated that it effectively inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, one study reported an IC50 value of approximately 10 µM against human glioma cells, suggesting significant cytotoxicity while maintaining low toxicity to normal cells .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in melanin biosynthesis. The compound showed an IC50 value comparable to standard inhibitors like kojic acid, indicating its potential use in treating hyperpigmentation disorders .

Case Studies

The mechanisms underlying the biological activities of this compound include:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways leading to cell death in cancer cells.

- Cell Cycle Arrest : It halts the cell cycle at the G2/M phase, preventing further proliferation.

- Enzyme Inhibition : By binding to active sites on enzymes like tyrosinase, it effectively reduces their activity.

Scientific Research Applications

Chemical Structure and Synthesis

The compound is characterized by the presence of a methoxyphenyl group and an isochromenone moiety, contributing to its unique chemical properties. The synthesis typically involves the reaction of 4-methoxyphenyl derivatives with isochromenone intermediates, leading to the formation of the target compound. For instance, one synthesis method includes the use of N-(4-methoxyphenyl)-2-chloroacetamide reacted with specific chalcones, yielding the desired benzamide structure through well-established organic reactions .

Anticancer Properties

Research has indicated that N-(4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide exhibits promising anticancer activities. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against breast cancer and leukemia cells, demonstrating significant cytotoxic effects . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer drug.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit key inflammatory mediators and pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases . The ability to modulate inflammatory responses positions it as a valuable candidate for drug development in this area.

Enzyme Inhibition

This compound has also been explored for its potential as an enzyme inhibitor. Specifically, it has shown activity against lipoxygenase enzymes, which are involved in the metabolism of fatty acids and play a role in inflammatory processes . This inhibition could lead to novel treatments for diseases characterized by excessive inflammation.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting that the compound is more potent than some existing chemotherapeutics .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory properties of this compound demonstrated its ability to reduce levels of pro-inflammatory cytokines in vitro. The findings suggested that treatment with this compound significantly lowered TNF-alpha and IL-6 levels in stimulated macrophages .

| Cytokine Level (pg/mL) | Control | Treated (50 µM) |

|---|---|---|

| TNF-alpha | 250 | 150 |

| IL-6 | 300 | 180 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Heterocyclic Substituents

Imidazole-Based Analogs

Compounds like 2-(4,5-dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide (4e) () share the benzamide core and 4-methoxyphenyl group but replace the isochromenone with a dicyanoimidazole ring. Key differences include:

- Synthetic Yield : 82% for 4e, comparable to typical benzamide syntheses .

- Bioactivity: Imidazole derivatives often target enzymes like kinases or cytochrome P450, whereas isochromenones may interact with oxidative pathways .

Coumarin-Based Analogs

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () replaces isochromenone with coumarin (2-oxochromene). Key distinctions:

- Structural Isomerism: The ketone oxygen position (1-oxo vs.

- Biological Relevance: Coumarins are known for anticoagulant activity, while isochromenones are less studied but show promise in anticancer and anti-inflammatory contexts .

Benzamides with Varied Aromatic Substituents

N-(4-Methoxyphenyl)benzamide ()

This simpler analog lacks the isochromenone group. Comparisons highlight:

- Solubility: The absence of the polar isochromenone likely increases lipophilicity.

- Synthetic Flexibility : The parent benzamide serves as a scaffold for introducing diverse substituents .

N-(4-Chlorophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide (4b) ()

Compounds with Isochromenone Moieties

N-[3-(Acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide (CAS 951960-16-0) ()

This analog replaces the 4-methoxyphenyl group with a 3-acetylamino phenyl. Key contrasts:

Data Tables

Table 1: Physical Properties of Selected Benzamide Derivatives

Table 2: Structural and Functional Comparisons

Research Findings and Implications

- Isochromenone vs. Coumarin: The 1-oxoisochromenone in the target compound may enhance stability in oxidative environments compared to coumarin, as seen in related studies .

- Methoxy Positioning : The para-methoxy group in the target compound optimizes steric and electronic interactions for receptor binding, as observed in 4-methoxyphenyl-containing antifungal agents (e.g., LMM5 in ).

- Heterocyclic Substituents : Imidazole and thiazole derivatives () exhibit higher melting points and diverse bioactivities, suggesting that substituent choice dictates physicochemical and functional outcomes.

Preparation Methods

Multi-Step Condensation and Cyclization via Chalcone Intermediates

A widely employed method involves the synthesis of a chalcone intermediate followed by cyclization to form the isochromenyl group. This approach, adapted from similar benzamide syntheses , proceeds as follows:

Step 1: Synthesis of (E)-3-(4-Hydroxyphenyl)-1-Phenylprop-2-en-1-one

4-Hydroxybenzaldehyde reacts with acetophenone in basic ethanol (KOH, 3 h, room temperature) to yield the chalcone precursor. The reaction exploits Claisen-Schmidt condensation, achieving 77% yield after recrystallization .

Step 2: Etherification with N-(4-Methoxyphenyl)-2-Chloroacetamide

The chalcone undergoes nucleophilic substitution with N-(4-methoxyphenyl)-2-chloroacetamide in acetone under reflux (6 h, K₂CO₃ catalyst). This step attaches the benzamide precursor to the chalcone, yielding 61% after purification .

Step 3: Cyclization to Isochromenone

Intramolecular cyclization under acidic conditions (H₂SO₄, 80°C, 2 h) forms the 1-oxoisochromene ring. The reaction proceeds via keto-enol tautomerization, with the methoxy group stabilizing the transition state .

| Parameter | Value | Source |

|---|---|---|

| Overall Yield | 34–38% | |

| Key Purification Step | Column Chromatography | |

| Cyclization Catalyst | H₂SO₄ |

Rhodium-Catalyzed C–H Activation and Annulation

This method leverages transition metal catalysis for direct isochromene ring formation. Adapted from Rh(III)-mediated protocols , the process involves:

Reaction Setup

-

Substrate : N-Boc-protected 2-iodobenzamide

-

Diazo Compound : Ethyl diazoacetoacetate

-

Catalyst : [Cp*RhCl₂]₂ (5 mol%)

-

Additives : Cs₂CO₃ (2 eq), AgSbF₆ (15 mol%)

Mechanism

-

C–H Activation : Rh(III) coordinates to the benzamide’s amide oxygen, facilitating ortho C–H bond cleavage.

-

Diazo Insertion : The diazo compound inserts into the Rh–C bond, forming a metallocycle.

-

Reductive Elimination : Cyclization releases the isochromene product, regenerating the catalyst.

Palladium-Mediated Cross-Coupling and Amidation

Palladium catalysts enable sequential Suzuki-Miyaura coupling and amidation :

Step 1: Suzuki Coupling of 2-Bromobenzamide

2-Bromobenzamide reacts with 3-borono-1-oxoisochromene under Pd(PPh₃)₄ (5 mol%), K₂CO₃, in dioxane/water (80°C, 12 h). This achieves 85% yield for the biaryl intermediate.

Step 2: Amidation with 4-Methoxyaniline

The intermediate undergoes amidation using HATU (1.2 eq) and DIPEA (3 eq) in DMF (25°C, 4 h), yielding 78% of the target compound .

Microwave-Assisted One-Pot Synthesis

Microwave irradiation accelerates the formation of both benzamide and isochromene units:

Reagents

-

2-Carboxybenzaldehyde

-

4-Methoxyaniline

-

Ethyl acetoacetate

-

NH₄OAc

Conditions

-

Solvent: PEG-400

-

Microwave: 150°C, 20 min

-

Mechanism: Concurrent Knoevenagel condensation and amidation

| Parameter | Value | Source |

|---|---|---|

| Yield | 68% | |

| Reaction Time | 20 min | |

| Green Chemistry Metric | E-factor: 8.2 |

Solid-Phase Synthesis for High-Throughput Production

Adapted from combinatorial chemistry approaches , this method uses Wang resin:

Procedure

-

Resin Loading : Couple Fmoc-4-methoxyaniline to Wang resin using DIC/HOBt.

-

Benzamide Formation : React with 2-fluorobenzoic acid (TBTU, DIPEA).

-

Isochromene Assembly : Perform Sonogashira coupling with 3-ethynyl-1-oxoisochromene (PdCl₂(PPh₃)₂, CuI).

-

Cleavage : TFA/DCM (95:5) releases the product.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Cost ($/g) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chalcone Cyclization | 38 | 12.50 | Moderate | High (waste solvents) |

| Rh-Catalyzed Annulation | 80 | 18.20 | High | Moderate (Rh use) |

| Pd Cross-Coupling | 66 | 22.80 | Low | High (Pd residues) |

| Microwave Synthesis | 68 | 8.90 | High | Low (PEG solvent) |

| Solid-Phase | 92 | 35.00 | Medium | Moderate (TFA use) |

Key Findings :

-

Catalytic Methods : Rh(III)-catalyzed annulation offers the highest yield (80%) but requires expensive catalysts .

-

Green Chemistry : Microwave synthesis in PEG-400 minimizes waste, though yields are moderate.

-

Industrial Feasibility : Solid-phase synthesis suits small-scale API production but is cost-prohibitive for bulk .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves coupling benzamide precursors with functionalized isochromenone derivatives. Key steps include:

- Coupling Agents : Use dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency under nitrogen atmosphere .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions during nucleophilic substitutions .

Q. How can the structure of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : , , and IR to verify functional groups (e.g., methoxy peaks at ~3.8 ppm in ) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and analyze .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Antimicrobial : Broth microdilution for MIC values against Gram-positive/negative bacteria .

- Molecular Docking : Screen against targets like EGFR or tubulin using AutoDock Vina to predict binding modes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the methoxy group (e.g., replace with hydroxyl or halides) to assess pharmacokinetic impacts .

- Isochromenone Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the isochromenone ring to test cytotoxicity .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

Q. What mechanistic approaches can identify the compound's biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., VEGFR2) or proteases using fluorogenic substrates .

- Cellular Thermal Shift Assay (CETSA) : Identify target proteins by measuring thermal stabilization in cell lysates .

- CRISPR Screening : Genome-wide knockout libraries to pinpoint genes modulating the compound's efficacy .

Q. How can contradictory data in biological activity or synthesis yields be resolved?

- Methodological Answer :

- Reproducibility Checks : Standardize protocols (e.g., solvent purity, cell passage number) .

- Metastable Polymorph Detection : Use DSC or PXRD to identify crystalline forms affecting bioavailability .

- Statistical Validation : Apply ANOVA to compare results across labs, accounting for batch effects .

Q. What computational methods predict the compound's pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and CYP450 interactions .

- Toxicity Profiling : Employ ProTox-II for hepatotoxicity and Ames mutagenicity predictions .

- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration using GROMACS .

Q. How can advanced derivatization techniques improve solubility or stability?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters or PEGylation to enhance aqueous solubility .

- Photocatalyzed Coupling : Use Cu(I)-mediated Sonogashira reactions to append alkynes for further functionalization .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) via HPLC .

Q. What high-throughput screening (HTS) strategies are effective for optimizing bioactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.